

Unveiling the Potential of 2-Hexadecanone in Scientific Research: A Technical Guide

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Compound of Interest

Compound Name: 2-HEXADECANONE

Cat. No.: B131148

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain aliphatic ketone also known as methyl tetradecyl ketone, is an organic compound with the chemical formula $C_{16}H_{32}O$.^{[1][2]} While it has been identified as a volatile component in some plants and cooked meats, its potential applications in scientific research are multifaceted and warrant deeper exploration.^[2] This technical guide provides a comprehensive overview of the current understanding of **2-hexadecanone**'s biological activities and its potential uses in various research fields, from microbial biochemistry to drug discovery. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate its application in a laboratory setting.

Physicochemical Properties of 2-Hexadecanone

A solid understanding of the physicochemical properties of **2-hexadecanone** is fundamental for its application in research. These properties influence its solubility, stability, and distribution in biological systems.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₃₂ O	[1]
Molecular Weight	240.42 g/mol	
Melting Point	43-45 °C	
Boiling Point	138-140 °C at 2 mmHg	
Appearance	Solid	
Synonyms	Methyl tetradecyl ketone	[1][2]

Potential Applications in Scientific Research

Bioremediation and Microbial Metabolism

2-Hexadecanone serves as a carbon and energy source for certain microorganisms, particularly under anaerobic conditions. This has significant implications for bioremediation research, specifically in the context of environments contaminated with hydrocarbon photooxidation products.

A key area of investigation has been its degradation by sulfate-reducing bacteria. Research has shown that microbial enrichment cultures from marine sediments can effectively degrade **2-hexadecanone**. The proposed metabolic pathway involves an initial carboxylation step, a mechanism that has been observed in the anaerobic oxidation of other ketones.

This protocol is adapted from a study on the anaerobic degradation of **2-hexadecanone** by a microbial enrichment culture.

1. Microcosm Preparation:

- Use 60-ml serum bottles containing a mixture of coastal sediment and sterilized site water.
- Enrich the site water with 3.7 mM ammonium chloride, 2 mM sodium thiosulfate, 14 mM morpholinepropanesulfonic acid (pH 7.2), and 1 mg/liter resazurin.
- Homogenize the sediment and water under an N₂-H₂-CO₂ (85:10:5) atmosphere in an anaerobic chamber.

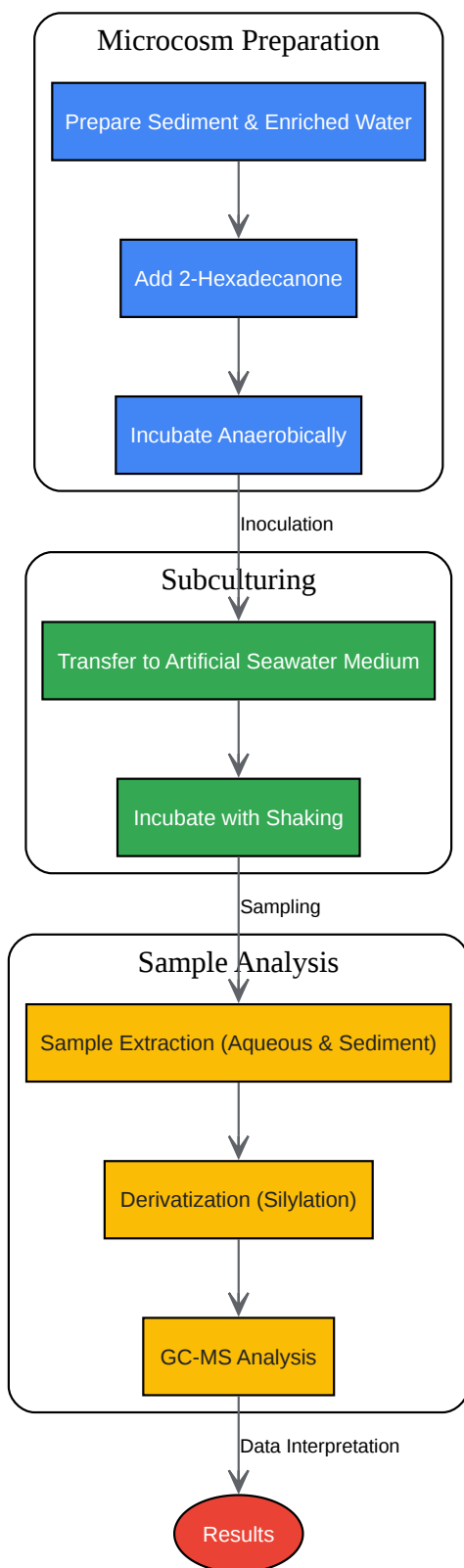
- Add **2-hexadecanone** (dissolved in dichloromethane to achieve a final concentration of 200 mg/liter) to the bottles and allow the solvent to evaporate.
- Prepare killed controls by autoclaving the sediment-containing bottles.
- Seal the bottles with Teflon-coated butyl rubber stoppers and incubate at 30°C in the dark.

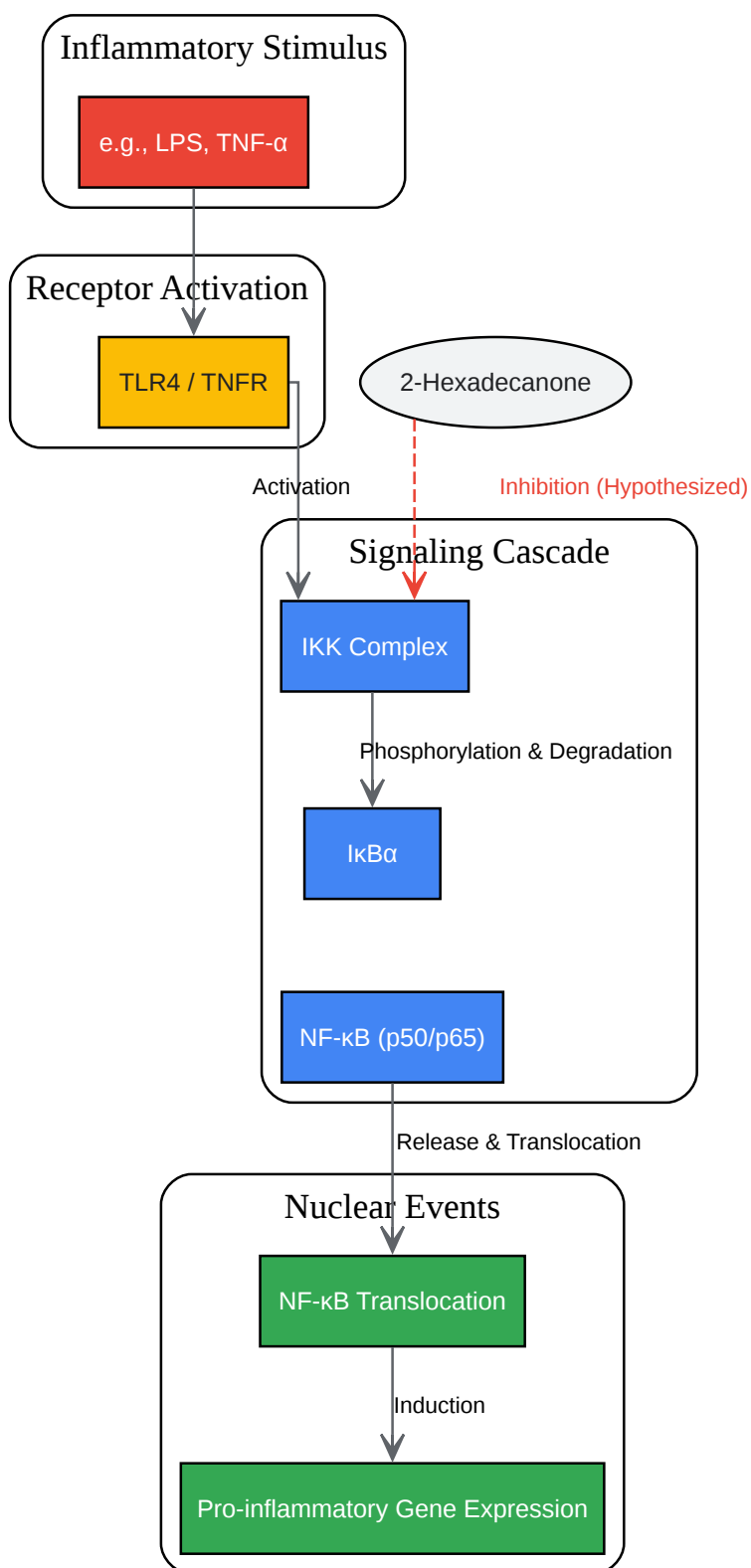
2. Subculture and Growth:

- Transfer a 3 ml aliquot of the microcosm to a serum bottle containing 27 ml of artificial seawater medium with 0.4 mM $\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$ and 200 mg/liter of **2-hexadecanone**.
- Incubate the bottles at 30°C in the dark on a reciprocal shaker.

3. Analysis of Degradation:

- Separate the sediment and aqueous phase by decantation.
- Extract the wet sediment with isopropanol-hexane (4:1, vol/vol) via sonication.
- Extract the aqueous phase three times with chloroform.
- Combine the extracts, dry with anhydrous Na_2SO_4 , filter, and concentrate.
- Acidify the remaining aqueous phase to pH 1 and extract three times with chloroform to isolate acidic metabolites.
- Silylate the extracts using a mixture of pyridine and N,O-bis(trimethylsilyl)-trifluoroacetamide (3:1, vol/vol) at 50°C for 1 hour.
- Analyze the silylated extracts by Gas Chromatography-Mass Spectrometry (GC-MS).





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